3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine
Overview
Description
“3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .Molecular Structure Analysis
The molecular structure of “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The presence of the bromine atom and the methyl group attached to the pyrazole ring further characterizes the structure of this compound.Chemical Reactions Analysis
Pyrazole compounds, including “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine”, are known to participate in various chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, bromination of 4- (1, 3-diaryl-1 H -pyrazol-4-yl) but-3-en-2-ones, triggered by a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane furnishes the corresponding monobromo compounds directly .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and it is recommended to be stored at 4°C . It is soluble in DMSO but insoluble in water .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine”, are known for their potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity, making them potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Antibacterial Activity
The compound has shown promising antibacterial activity against various bacterial strains. In vitro antibacterial activity tests against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) have shown positive results .
Antifungal Activity
In addition to its antibacterial properties, “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” has also demonstrated antifungal activity. It has been tested against Aspergilus flavus and Aspergillus niger, showing promising results .
Anticancer Activity
Pyrazole-bearing compounds, including “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine”, have been associated with anticancer activity . The exact mechanisms of action and the specific types of cancer it is effective against require further research.
Anti-inflammatory Activity
The compound has been associated with anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs.
Analgesic Activity
“3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” has been associated with analgesic (pain-relieving) properties . This suggests potential applications in the development of new analgesic drugs.
Antioxidant Activity
The compound has been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Herbicidal Activity
The compound has been associated with herbicidal activity . This suggests potential applications in the development of new herbicides.
Safety and Hazards
The safety data sheet indicates that “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for “3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine” and similar compounds could involve further exploration of their potential applications in these fields. Additionally, the development of novel strategies for the synthesis of pyrazole scaffold could also be a promising future direction .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of targets . These targets include enzymes, receptors, and proteins involved in various biological processes, such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target, thereby altering the biological processes in which the target is involved .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more . The compound’s effects on these pathways can lead to downstream effects on cellular processes and overall organism health .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-bromo-5-(1-methylpyrazol-4-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-13-6-8(4-12-13)7-2-9(10)5-11-3-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEPIXIMTMBVMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255854 | |
Record name | 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944718-17-6 | |
Record name | 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944718-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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